Allyl alpha-ionone

Vue d'ensemble

Description

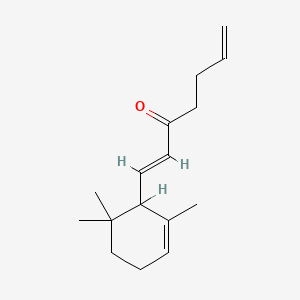

Allyl alpha-ionone is an organic compound with the molecular formula C16H24O. It belongs to the family of ionones, which are cyclic terpenoids. This compound is known for its pleasant violet-like fragrance and is widely used in the fragrance and flavor industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Allyl alpha-ionone can be synthesized through the isomerization of pseudoionones. Pseudoionones are condensation products of aldehydes, such as citral, and ketones, such as acetone. The isomerization process involves heating pseudoionones in the presence of acidic reagents like sulfuric acid, formic acid, or phosphoric acid .

Industrial Production Methods: In industrial settings, the isomerization of pseudoionones to produce this compound is often conducted using boron trifluoride as a catalyst. This method is preferred because it yields a higher proportion of the alpha-isomer compared to other acidic reagents .

Types of Reactions:

Reduction: The compound can be reduced to form various alcohols, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Allylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions.

Major Products:

Oxidation: Products include allylic alcohols and ketones.

Reduction: Products include allylic alcohols.

Substitution: Products include allylic halides and other substituted derivatives.

Applications De Recherche Scientifique

Applications in Fragrance Industry

Allyl alpha-ionone is predominantly used in the fragrance industry due to its unique scent profile that resembles violets and tropical fruits. It is utilized in:

- Perfumes : Provides fruity notes and enhances diffusion.

- Cosmetics : Incorporated into lotions and creams for its fragrance.

- Household Products : Used in air fresheners and cleaning products.

Case Study: Fragrance Formulation

A study highlighted the effectiveness of this compound in creating complex fragrance profiles when combined with other ionones and lactones. The compound's ability to blend well with woody and coniferous notes makes it a versatile ingredient in perfumery .

Biological Applications

Research has indicated potential biological applications for this compound, particularly its antimicrobial properties:

- Antifungal Activity : A study published in the Journal of Agricultural and Food Chemistry demonstrated that this compound exhibited antifungal effects against food spoilage fungi, suggesting its use as a natural preservative in food products.

- Insecticidal Properties : Preliminary studies reported that this compound showed repellent activity against certain mosquito species, indicating potential applications in pest control.

- Dermatological Use : While this compound has been noted for its potential skin sensitization effects, it may also enhance skin health when formulated properly in personal care products .

Safety Assessments

Safety assessments indicate that this compound has low acute toxicity, with median lethal doses (LD50) ranging from 2000 to 10000 mg/kg body weight in animal studies. However, it may cause allergic reactions in sensitive individuals, necessitating caution in cosmetic formulations .

Comparison with Related Compounds

This compound shares structural similarities with other ionones, which influences its scent profile and applications. Below is a comparison table:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Beta-Ionone | Lacks an allylic group | More common in nature |

| Alpha-Isomethyl Ionone | Methyl group instead of an allylic chain | Strong violet scent |

| Methyl Ionone | Simpler structure | Widely used but less complex aroma |

| Gamma-Ionone | Longer carbon chain | More fruity aroma |

This comparison illustrates how this compound's unique structure enhances its desirability in fragrance formulations.

Mécanisme D'action

The mechanism of action of allyl alpha-ionone involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

- Alpha-ionone

- Beta-ionone

- Gamma-ionone

- Damascones (alpha-damascone, beta-damascone)

Comparison:

- Alpha-ionone: Similar in structure but lacks the allyl group. It is also used in fragrances and has similar biological activities .

- Beta-ionone: Similar to alpha-ionone but differs in the position of the double bond. It is also used in the fragrance industry and has biological activities .

- Gamma-ionone: Contains an additional double bond in the ring structure. It has a different scent profile and is used in different fragrance formulations .

- Damascones: These compounds have a different carbonyl group position compared to ionones. They are known for their strong fruity and floral scents and are used in high-end perfumes .

Allyl alpha-ionone stands out due to its unique allyl group, which imparts distinct chemical reactivity and fragrance properties.

Activité Biologique

Allyl alpha-ionone, a compound with the chemical formula C₁₆H₂₄O and CAS number 79-78-7, is a member of the ionone family known for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, cellular effects, and potential therapeutic applications, supported by case studies and research findings.

This compound exhibits anti-inflammatory properties by inhibiting the nuclear translocation of NF-κB p65. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as TNFα and IL-1β, as well as inducible nitric oxide synthase (iNOS) in cultured macrophages. The compound's activity is attributed to its ability to modulate various signaling pathways critical for immune responses.

This compound interacts with several enzymes and proteins, influencing their activity. Notably, it has been shown to interact with cytochrome P450 enzymes, which are pivotal in the metabolism of numerous compounds. This interaction can lead to modulation in enzyme activity, affecting metabolic pathways significantly.

| Property | Value |

|---|---|

| Molecular Weight | 232.37 g/mol |

| Density | 0.931 g/cm³ |

| Boiling Point | 265°C |

| Flash Point | 100°C |

| Log P | 5.3 |

Cellular Effects

The compound affects various cell types and processes, influencing cell signaling pathways and gene expression. For instance, this compound has been found to modulate the activity of transcription factors like NF-κB, which plays a crucial role in regulating inflammatory responses.

Toxicological Profile

Research indicates that this compound has a median lethal dose (LD50) in rats ranging from 2000 to 10000 mg/kg body weight . Furthermore, skin irritation studies have shown that it can cause slight to moderate erythema and edema when applied undiluted .

Table 2: Toxicological Data

| Parameter | Value |

|---|---|

| LD50 (Rats) | 2000–10000 mg/kg bw |

| Skin Irritation | Slight to moderate |

Case Study: Anti-inflammatory Effects

A study conducted on cultured macrophages demonstrated that this compound significantly reduces the levels of pro-inflammatory cytokines. The results indicated a marked decrease in TNFα and IL-1β levels upon treatment with the compound, suggesting potential therapeutic applications in inflammatory diseases.

Genotoxicity Assessment

In vitro studies have shown that this compound does not induce mutations in the histidine-requiring S. typhimurium strain TA102 under standard conditions . This finding is crucial for assessing the safety profile of the compound for potential human use.

Applications in Medicine and Industry

Due to its biological activities, this compound is being explored for various therapeutic applications:

- Cancer Treatment : Its anti-inflammatory properties may be beneficial in cancer therapies by reducing tumor-promoting inflammation.

- Wound Healing : The compound's ability to modulate immune responses could aid in wound healing processes.

- Fragrance Industry : Widely used in perfumes for its pleasant scent, this compound contributes fruity notes and enhances fragrance diffusion .

Propriétés

IUPAC Name |

1-(2,6,6-trimethylcyclohex-2-en-1-yl)hepta-1,6-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-5-6-9-14(17)10-11-15-13(2)8-7-12-16(15,3)4/h5,8,10-11,15H,1,6-7,9,12H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCYGAGBPZQRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1C=CC(=O)CCC=C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047591 | |

| Record name | Allyl-alpha-ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to yellow liquid with a fruity, woody odour | |

| Record name | Allyl-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/668/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol; insoluble in water, 1 ml in 1 ml 90% alcohol; 1 ml in 8 ml 70% alcohol (in ethanol) | |

| Record name | Allyl-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/668/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.926-0.935 | |

| Record name | Allyl-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/668/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

79-78-7 | |

| Record name | Allyl-α-ionone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl-alpha-ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known toxicological and dermatological properties of Allyl alpha-ionone?

A1: A toxicological and dermatological review of this compound when used as a fragrance ingredient has been conducted []. This review likely considered aspects such as skin sensitization, irritation potential, and systemic toxicity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.